![molecular formula C8H9ClN4O3 B1450203 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2108834-58-6](/img/structure/B1450203.png)
3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride
Overview
Description
“3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Chemical Reactions Analysis
The chemical reactions of related compounds, such as pyridine-2-carboxylic acid, have been studied . For instance, it has been used as a catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride: is a valuable precursor in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be used to prepare pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines , which have potential pharmacological activities.
Coordination Chemistry
This compound serves as an effective ligand for creating copper(II)-organic coordination compounds . These complexes are studied for their catalytic properties and potential applications in materials science.
Polymer Chemistry
Researchers utilize 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride to synthesize organo-soluble and thermally stable poly(thiourea-amide-imide) polymers . These polymers have applications in high-performance materials due to their stability and solubility.
Cocrystallization Studies
The compound is used in cocrystallization studies with squaric acid to form novel adducts . These studies are essential for understanding molecular interactions and designing new materials with desired properties.
Catalysis
Pyridine carboxylic acids, closely related to 3-(2-Azidoethoxy)pyridine-2-carboxylic acid hydrochloride , act as catalysts in multi-component reactions . They facilitate the green synthesis of complex molecules like pyrazolo[3,4-b]quinolinones, which are valuable in drug development.
Fungistatic Properties
Preliminary studies indicate that adducts formed from pyridine carboxylic acids exhibit fungistatic properties against organisms like Poria placenta . This suggests potential applications in developing anti-fungal agents.
properties
IUPAC Name |
3-(2-azidoethoxy)pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c9-12-11-4-5-15-6-2-1-3-10-7(6)8(13)14;/h1-3H,4-5H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPEOXPLPVWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCCN=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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